molecular formula C11H11ClN2 B13696976 5-Chloro-1-methyl-3-(m-tolyl)-1H-pyrazole

5-Chloro-1-methyl-3-(m-tolyl)-1H-pyrazole

Cat. No.: B13696976
M. Wt: 206.67 g/mol
InChI Key: KXVJASSXEGCVMO-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-3-(m-tolyl)-1H-pyrazole: is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by the presence of a chlorine atom at the 5-position, a methyl group at the 1-position, and a m-tolyl group at the 3-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-methyl-3-(m-tolyl)-1H-pyrazole typically involves the reaction of appropriate substituted hydrazines with 1,3-diketones or their equivalents. One common method is the cyclization of 3-(m-tolyl)-1-phenyl-1H-pyrazole-5-carbaldehyde with thionyl chloride to introduce the chlorine atom at the 5-position. The reaction is usually carried out under reflux conditions in an inert solvent such as dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: The chlorine atom at the 5-position can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to a wide range of substituted pyrazole derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: 5-Chloro-1-methyl-3-(m-tolyl)-1H-pyrazole is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new pharmaceuticals due to its ability to interact with biological targets.

Medicine: The compound is investigated for its potential therapeutic applications. It has been explored as a lead compound in the development of new drugs for treating various diseases, including cancer and inflammatory conditions.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Chloro-1-methyl-3-(m-tolyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    5-Chloro-1-methyl-3-phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of a m-tolyl group.

    5-Chloro-1-methyl-3-(p-tolyl)-1H-pyrazole: Similar structure but with a p-tolyl group instead of a m-tolyl group.

    5-Chloro-1-methyl-3-(o-tolyl)-1H-pyrazole: Similar structure but with an o-tolyl group instead of a m-tolyl group.

Uniqueness: The presence of the m-tolyl group in 5-Chloro-1-methyl-3-(m-tolyl)-1H-pyrazole imparts unique chemical and biological properties compared to its analogs. This specific substitution pattern can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

5-chloro-1-methyl-3-(3-methylphenyl)pyrazole

InChI

InChI=1S/C11H11ClN2/c1-8-4-3-5-9(6-8)10-7-11(12)14(2)13-10/h3-7H,1-2H3

InChI Key

KXVJASSXEGCVMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN(C(=C2)Cl)C

Origin of Product

United States

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